7-(Methylamino)-6-nitroquinazolin-4(1H)-one
Description
Properties
IUPAC Name |
7-(methylamino)-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-10-7-3-6-5(2-8(7)13(15)16)9(14)12-4-11-6/h2-4,10H,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRNTBHJKBEDHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546833 | |
| Record name | 7-(Methylamino)-6-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105664-93-5 | |
| Record name | 7-(Methylamino)-6-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Quinazolin-4-one Derivatives
The introduction of the nitro group at the 6-position is commonly achieved by nitration of quinazolin-4-one derivatives using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This electrophilic aromatic substitution is exothermic and requires careful temperature regulation to avoid decomposition and side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reagents | Concentrated HNO3 and H2SO4 | Mixed acid nitration system |
| Temperature | 0–5 °C (controlled) | To prevent over-nitration |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Yield | Up to 80% (depending on substrate) | High purity product achievable |
This method is well-documented for quinazolinone nitration and forms the basis for preparing 6-nitroquinazolin-4-one intermediates.
Introduction of the Methylamino Group at the 7-Position
Nucleophilic Substitution of 7-Chloro-6-nitroquinazolin-4(1H)-one
A key intermediate in the synthesis is 7-chloro-6-nitroquinazolin-4(1H)-one. The chlorine at the 7-position is a good leaving group, allowing substitution by nucleophiles such as methylamine.
-
- Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO.
- Temperature: Moderate heating (60–90 °C).
- Methylamine source: Methylamine gas or aqueous methylamine solution.
- Reaction time: 1–3 hours, monitored by thin-layer chromatography (TLC).
Mechanism: Nucleophilic aromatic substitution (S_NAr) where methylamine attacks the 7-position, displacing chlorine.
Yield: Typically high, often above 75%, depending on purity and reaction optimization.
This method is supported by analogous syntheses of quinazoline derivatives where nucleophilic substitution at the 7-position is efficient and selective.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Quinazolin-4-one | HNO3/H2SO4, 0–5 °C, 1–3 h | 6-Nitroquinazolin-4(1H)-one | ~80 |
| 2 | 6-Nitroquinazolin-4(1H)-one | POCl3 or SOCl2, reflux, 3–5 h | 7-Chloro-6-nitroquinazolin-4(1H)-one | ~85 |
| 3 | 7-Chloro-6-nitroquinazolin-4(1H)-one | Methylamine, DMF, 60–90 °C, 1–3 h | This compound | 75–85 |
This sequence reflects a practical and scalable approach to the target compound, with each step optimized for yield and purity.
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic signals for the methylamino group at the 7-position and nitro group at the 6-position are distinct in ^1H and ^13C NMR spectra.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.
- Infrared Spectroscopy: Nitro group absorption bands typically appear around 1500–1350 cm^-1, while NH stretching vibrations of the methylamino group appear near 3300–3400 cm^-1.
Research Findings and Optimization Notes
- The substitution of chlorine by methylamine is facilitated by the electron-withdrawing nitro group at the 6-position, which activates the aromatic ring toward nucleophilic attack.
- Reaction yields and purity improve with the use of dry, aprotic solvents and controlled temperature profiles.
- Avoidance of prolonged heating minimizes side reactions such as reduction of the nitro group or decomposition.
- The synthetic route is amenable to scale-up with appropriate control of exothermic nitration and substitution steps.
Chemical Reactions Analysis
Types of Reactions
7-(Methylamino)-6-nitroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct biological activities.
Scientific Research Applications
While comprehensive information on the applications of "7-(Methylamino)-6-nitroquinazolin-4(1H)-one" is limited, related research and information on similar compounds provide insight into its potential uses in scientific research, particularly in medicinal chemistry.
Quinazolinone Derivatives in Medicinal Chemistry
- Versatile Scaffolds Nitrogen and oxygen-containing scaffolds, such as quinazolinones, are valuable in drug research due to their adaptability .
- Antiviral Research Quinazolinone derivatives have demonstrated efficacy in attenuating Venezuelan equine encephalitis virus (VEEV)-induced CPE and reducing viral plaques . Modifications to the quinazolinone structure can improve activity .
- Synthesis and Reactions Various methods exist for synthesizing quinazolinone derivatives, involving reactions with amidoximes and chloroacetyl chloride to create hybrid compounds . The reaction of 6-aminoquinazolinone with ethyl bromoacetate yields ethyl-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-glycinate .
- Structural Insights The presence of a nitro group at the C6 position of quinazolinone affects its potency . Variations in the substituents attached to the piperazine component can also modulate activity . For instance, introducing a methyl group at position C-4' in 6-nitro-7-tosylquinazolin-4(3H)-one results in variations in 1H- and 13C-NMR data signals .
- Potential Applications Due to their diverse biological activities, quinazolinone derivatives are useful in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-(Methylamino)-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the inhibition of microbial activity.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-6-nitroquinazolin-4(3H)-one
- 7-(ethylamino)-6-nitroquinazolin-4(3H)-one
- 6-nitroquinazolin-4(3H)-one
Uniqueness
7-(Methylamino)-6-nitroquinazolin-4(1H)-one is unique due to the presence of both a nitro group and a methylamino group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and its potential as a therapeutic agent.
Biological Activity
7-(Methylamino)-6-nitroquinazolin-4(1H)-one is a synthetic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has a molecular formula of C9H9N5O2 and a molar mass of approximately 220.19 g/mol. It features a quinazoline core structure, characterized by a fused bicyclic system that includes both benzene and pyrimidine rings. The presence of a methylamino group at the 7-position and a nitro group at the 6-position significantly influences its biological activity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- HeLa cells (cervical cancer)
- A549 cells (lung cancer)
In vitro studies demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest |
Antibacterial Activity
The compound also shows significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Table 2: Antibacterial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and survival.
- DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes.
- Quorum Sensing Inhibition : Preliminary studies suggest it might inhibit bacterial quorum sensing mechanisms, reducing virulence factor production.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various quinazoline derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models, showcasing its potential as a lead compound for further development.
Research on Antibacterial Properties
Another investigation focused on the antibacterial properties against multi-drug resistant strains. The findings revealed that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.
Q & A
Basic: What are the established synthetic routes for 7-(methylamino)-6-nitroquinazolin-4(1H)-one derivatives?
Answer:
The synthesis typically involves nitration of a pre-functionalized quinazolinone core. For example, 7-fluoro-6-nitroquinazolin-4(3H)-one (a structurally similar derivative) is synthesized by nitrating 7-fluoroquinazolin-4(3H)-one using a mixture of concentrated H₂SO₄ and fuming HNO₃ at 373 K for 1 hour . The methylamino group can be introduced via nucleophilic substitution or reductive amination of a nitro or chloro intermediate. Key steps include:
- Nitration optimization : Control reaction temperature (373 K) to avoid over-nitration or decomposition.
- Recrystallization : Use acetic acid to obtain high-purity crystals for structural validation .
Basic: How is X-ray crystallography applied to confirm the structure of nitroquinazolinone derivatives?
Answer:
X-ray diffraction (XRD) resolves the crystal lattice and confirms substituent positions. For 7-fluoro-6-nitroquinazolin-4(3H)-one, XRD data revealed:
- Bond lengths : N–H = 0.86 Å, C–H = 0.93 Å.
- Planarity : The quinazolinone ring is nearly planar, with deviations <0.05 Å .
Methodological steps : - Grow single crystals via slow evaporation in acetic acid.
- Refine structures using software like SHELXL, applying constraints for H atoms (Uiso(H) = 1.2×Ueq of parent atoms) .
Advanced: How can researchers resolve contradictions in spectroscopic data for nitroquinazolinones?
Answer:
Contradictions often arise from tautomerism or regiochemical ambiguity. For example, 7-chloro-6-nitroquinazolin-4(3H)-one exhibits tautomeric forms that affect NMR shifts. Strategies include:
- Multi-spectral correlation : Combine ¹H NMR, ¹³C NMR, DEPT, HSQC, and HMBC to assign signals.
- PXRD validation : Compare experimental and simulated diffraction patterns to confirm regiochemistry .
- Computational modeling : Use DFT calculations to predict NMR shifts for tautomers .
Advanced: What strategies improve regioselectivity in nitration reactions of quinazolinones?
Answer:
Regioselectivity is influenced by electronic and steric factors. For example:
- Acid strength : Concentrated H₂SO₄ directs nitration to electron-deficient positions (e.g., C6 in 7-substituted quinazolinones) .
- Microwave-assisted synthesis : Enhances reaction control. In one study, microwave irradiation at 70°C improved yield (76%) for a nitroquinazolinone derivative by reducing side reactions .
- Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at C7 deactivate adjacent positions, favoring nitration at C6 .
Basic: What biological activities are associated with methylamino-nitroquinazolinone derivatives?
Answer:
Nitroquinazolinones are explored as kinase inhibitors and antitumor agents. Key findings include:
- Antitumor activity : Derivatives inhibit EGFR and VEGFR kinases, with IC₅₀ values in the nanomolar range.
- Cellular assays : Representative compounds show growth inhibition in human lung tumor (A549) cells, validated via MTT assays .
Experimental design : - Use dose-response curves (0.1–100 µM) to determine IC₅₀.
- Validate selectivity via kinase profiling panels .
Advanced: How can scale-up synthesis of nitroquinazolinones maintain purity and yield?
Answer:
Scaling requires optimizing reaction conditions and purification:
- Solvent selection : Use 2,2,2-trifluoroethanol (TFE) for high solubility of intermediates .
- Workup protocol : Quench reactions in ice-water to precipitate crude product, followed by recrystallization (e.g., propan-2-ol for 74% yield) .
- Byproduct analysis : Monitor sulfone derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) via LC-MS and TLC (Rf = 0.34 in dichloromethane/methanol 20:1) .
Advanced: What analytical methods quantify impurities in nitroquinazolinone intermediates?
Answer:
- HPLC-DAD : Use C18 columns with acetonitrile/water gradients to separate nitro isomers.
- Mass spectrometry : HRMS (ESI+) identifies sulfone byproducts (e.g., m/z 320 [M⁺] for a pyrroloquinolinone derivative) .
- Elemental analysis : Validate purity (>95%) via CHN analysis (e.g., C: 51.53%, H: 3.60%, N: 15.02%) .
Basic: How are computational tools used to predict reactivity in quinazolinone derivatives?
Answer:
- DFT calculations : Model transition states for nitration or amination reactions. For example, protonation of the amino group at pH 2.0 increases electrophilicity at the ortho position, favoring sulfone addition .
- NMR simulation : Tools like ACD/Labs predict ¹H shifts for regioisomers, aiding spectral assignment .
Advanced: What is the role of substituents in modulating the biological activity of nitroquinazolinones?
Answer:
- Methoxy groups : Enhance solubility and binding to hydrophobic kinase pockets (e.g., 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine) .
- Nitro vs. methylamino : Nitro groups improve electrophilicity for covalent kinase inhibition, while methylamino enhances hydrogen bonding .
Structure-activity relationship (SAR) : - Synthesize analogs via Suzuki coupling or Buchwald-Hartwig amination.
- Test in kinase inhibition assays (e.g., EGFR, VEGFR) .
Advanced: How do researchers validate the stability of nitroquinazolinones under physiological conditions?
Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
